molecular formula C16H14FN5S B15099788 3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole

3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B15099788
M. Wt: 327.4 g/mol
InChI Key: PMTUBPJLRHSJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a pyrazine ring at position 5, a propenyl (allyl) group at position 4, and a (3-fluorophenyl)methylthio moiety at position 2. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are common in bioactive molecules.

Properties

Molecular Formula

C16H14FN5S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[5-[(3-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C16H14FN5S/c1-2-8-22-15(14-10-18-6-7-19-14)20-21-16(22)23-11-12-4-3-5-13(17)9-12/h2-7,9-10H,1,8,11H2

InChI Key

PMTUBPJLRHSJLI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-enyl group, using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors in the body.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets in the body. The presence of the triazole ring allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the sulfur atom may participate in redox reactions, further modulating its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The 1,2,4-triazole scaffold is highly versatile, with substitutions at positions 3, 4, and 5 significantly altering physicochemical and biological properties. Key comparisons include:

Compound Name R3 Substituent R4 Substituent R5 Substituent Key Features Reference
3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole (Target Compound) (3-Fluorophenyl)methylthio Prop-2-enyl Pyrazin-2-yl Allyl group enhances molecular flexibility; pyrazine may improve solubility.
4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole (4-Fluorophenyl)methylthio Ethyl Pyrazin-2-yl Ethyl group reduces steric hindrance compared to allyl.
5-(2-Fluorophenyl)-4-[(pyridin-3-ylmethylene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione Pyridin-3-ylmethyleneamino - 2-Fluorophenyl Aromatic Schiff base enhances π-π interactions; thione group increases polarity.
3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole (4-Fluorophenyl)methylsulfanyl Phenyl 4-Chlorophenyl Chlorine substitution improves lipophilicity; phenyl at R4 adds rigidity.

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : Fluorine (electron-withdrawing) enhances metabolic stability, while chlorine increases lipophilicity, affecting membrane permeability .
  • Allyl (Prop-2-enyl) vs.
  • Pyrazine vs. Pyridine : Pyrazine’s nitrogen-rich structure may enhance hydrogen bonding, whereas pyridine’s basicity could influence protonation states in biological environments .

Antimicrobial and Antifungal Profiles

Several analogs exhibit notable bioactivity:

  • Compound 39 (4-Chloro-2-[(3,5-dimethylisoxazol-4-yl)methylthio]-N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-5-methyl-benzenesulfonamide): Lower yield (33%) suggests synthetic challenges with bulky isoxazole substituents .

The allyl group may further modulate activity by influencing membrane penetration .

Physicochemical Properties

Solubility and Stability

  • Pyrazine-Containing Triazoles : The pyrazine ring’s polarity likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl or naphthyl groups in ) .
  • Thioether Linkages : The (3-fluorophenyl)methylthio group enhances stability against oxidative degradation compared to thiol (-SH) analogs .

Biological Activity

The compound 3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and its influence on cellular mechanisms.

Biological Activity Overview

Research indicates that compounds within the 1,2,4-triazole family exhibit a range of biological activities, including antimicrobial , antiproliferative , and anti-inflammatory effects. The specific activities of this compound have been evaluated in several studies.

Antimicrobial Activity

In a study evaluating various triazole derivatives, including the target compound, it was found to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The compound's efficacy was comparable to established antibiotics in certain assays .

Antiproliferative Effects

The antiproliferative activity of this compound was assessed using peripheral blood mononuclear cells (PBMCs). Results showed that at concentrations up to 100 µg/mL, the compound maintained cell viability while significantly inhibiting cell proliferation. The most pronounced effects were observed with compounds structurally similar to the target compound .

Table 1: Antiproliferative Activity of this compound

Concentration (µg/mL)Cell Viability (%)TNF-α Production (%)
094.19Control
5096.7244% reduction
10094.7160% reduction

Anti-inflammatory Activity

The impact on cytokine release was also evaluated. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α by approximately 44–60% , indicating its potential as an anti-inflammatory agent .

Case Studies

  • Case Study on Cytokine Modulation : In a controlled environment with PBMCs stimulated by lipopolysaccharides (LPS), it was observed that the compound effectively modulated cytokine release, particularly inhibiting TNF-α without adversely affecting cell viability .
  • Antimicrobial Efficacy Study : A comparative study highlighted that the antimicrobial activity of this triazole derivative was effective against strains resistant to conventional treatments, suggesting a potential role in addressing antibiotic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.